molecular formula C13H20ClN3O B4806773 (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B4806773
M. Wt: 269.77 g/mol
InChI Key: CQAIVQXMEJKTRN-UHFFFAOYSA-N
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Description

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a chloro and ethyl group, and a piperidine ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern on the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. Its combination of chloro, ethyl, and dimethylpiperidino groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-4-16-12(11(14)8-15-16)13(18)17-9(2)6-5-7-10(17)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAIVQXMEJKTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE

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